![molecular formula C16H11BrClN3O3S B2968697 5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 1020453-13-7](/img/structure/B2968697.png)
5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
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Description
5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H11BrClN3O3S and its molecular weight is 440.7. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Reactivity
The synthesis and chemical reactivity of compounds similar to the specified chemical structure have been extensively studied. For instance, research on heterocyclic compounds has shown promising antiviral activity against the H5N1 virus, highlighting the potential of such compounds in addressing viral infections (Flefel et al., 2012). Additionally, nonaqueous diazotization techniques have been applied to related compounds, demonstrating their versatility in generating a variety of functional groups and derivatives (Beck et al., 1987).
Biological Activities and Applications
Significant research has been conducted on the biological activities of compounds within the same chemical family, including studies on their antioxidant, antibacterial, and antiprotozoal properties. For example, novel chalcone derivatives synthesized from similar compounds have shown high antioxidant activity, indicating their potential for therapeutic applications (Prabakaran et al., 2021). Another study found that dicationic imidazo[1,2-a]pyridines, related in structure, exhibited significant antiprotozoal activity, offering a promising avenue for the development of new antiprotozoal agents (Ismail et al., 2004).
Structural and Computational Studies
The structural features and computational modeling of compounds with similar structures have been a focus of several studies. For instance, the crystal structure and Hirshfeld surface analysis of antipyrine-like derivatives have provided insights into the molecular interactions and stability of these compounds, which is crucial for understanding their biological activities and optimizing their pharmacological properties (Saeed et al., 2020).
properties
IUPAC Name |
5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3S/c17-14-5-4-13(24-14)16(22)19-15-11-7-25(23)8-12(11)20-21(15)10-3-1-2-9(18)6-10/h1-6H,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAMRPZMNEADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
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